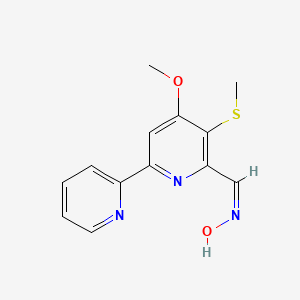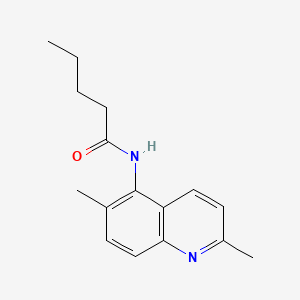
Collismycin B
Vue d'ensemble
Description
Collismycin B is a rare and unusual antibiotic belonging to the caerulomycin class . It contains a core 2,2’-bispyridyl with an oxime substituent and is produced by a strain of Streptomyces . It was discovered by researchers from Kirin, Japan in 1994 . Collismycin B was found to be a potent inhibitor of glucocorticoid receptor binding . It has weak to moderate activity against bacteria, fungi, and tumor cell lines . More recently, collismycin B has been found to be a potent and selective neuroprotective agent against oxidative stress .
Synthesis Analysis
The synthesis of Collismycin B involves a complex process that includes the use of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) . These large molecular machines have evolved through functional unit combination and variation to afford various assembly lines that program diverse polymerization and modification processes . The assembly line chemistry can be complex and highly varied .Molecular Structure Analysis
The unique molecular scaffold of Collismycin B is 2,2’-bipyridine (2,2’-BP) . The key 2,2’-BP scaffold of Collismycin B contains a di- or tri-substituted ring A and an unmodified ring B .Chemical Reactions Analysis
The chemical reactions involved in the formation of Collismycin B are complex and involve unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization during 2,2’-bipyridine formation .Physical And Chemical Properties Analysis
Collismycin B has a molecular formula of C13H13N3O2S and a molecular weight of 275.3 . It appears as a white to off-white solid .Applications De Recherche Scientifique
Iron Chelation and Anticancer Activity : Collismycin A, closely related to Collismycin B, has been identified as a specific iron chelator, inhibiting the growth of cancer cells. This suggests a potential application in cancer therapy, as iron contributes to tumor initiation, growth, and metastasis (Kawatani et al., 2016).
Neuroprotective Effects : Various derivatives of Collismycin A have shown effective neuroprotective action, with some derivatives demonstrating higher neuroprotectant activity than the parent compound Collismycin A (Sialer et al., 2013); (García et al., 2013).
Treatment of Vascular Inflammatory Diseases : Collismycin C, another variant from the same family, has been found to inhibit high mobility group box 1 (HMGB1)-mediated inflammatory responses and improve survival rates in septic mice. This highlights its potential as a therapeutic agent for severe vascular inflammatory diseases (Kim et al., 2019).
Antimicrobial Activity and Biofilm Inhibition : Collismycin C has been shown to inhibit biofilm formation by Staphylococcus aureus, including methicillin-resistant strains (MRSA). This indicates a potential application in combating antibiotic-resistant bacterial infections (Lee et al., 2017).
Pulmonary Protective Effects : Collismycin C has also demonstrated protective effects against particulate matter-induced pulmonary injury, suggesting its utility in treating inflammatory lung injury and vascular hyperpermeability (Choi et al., 2019).
Orientations Futures
The significant bioactivities of Collismycin B have motivated continual attention to the discovery of novel Collismycin-type 2,2’-BP natural products . The development of research techniques and methods in the field of natural product chemistry reflects the general interest in the discovery of Collismycin-type 2,2’-BP natural products .
Propriétés
IUPAC Name |
(NZ)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMIPUYCWIEAW-NVNXTCNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1SC)/C=N\O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158792-25-7 | |
| Record name | Collismycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-[(4-phenylmethoxybenzoyl)amino]benzoic acid](/img/no-structure.png)
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B1176473.png)
